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Foundational

Whitepaper: Physicochemical Properties, Stability, and Synthetic Utility of 5-Bromoisoquinoline-8-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 5-Bromoisoquinoline-8-carbaldehyde is a bifunctional heterocyclic compound poised as a versatile intermediate in synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromoisoquinoline-8-carbaldehyde is a bifunctional heterocyclic compound poised as a versatile intermediate in synthetic and medicinal chemistry. While specific experimental data for this molecule is not extensively documented in public literature, its chemical behavior can be reliably predicted based on the well-established reactivity of its constituent moieties: the 5-bromoisoquinoline core and the C-8 carbaldehyde group. This guide provides a comprehensive analysis of its predicted physicochemical properties, explores its dual-handle reactivity for orthogonal synthesis, outlines its probable stability profile, and furnishes detailed, field-proven protocols for its analysis and stability assessment. The insights herein are designed to empower researchers to effectively leverage this compound in the development of novel chemical entities.

Introduction: A Bifunctional Scaffold for Complex Synthesis

The isoquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of strategic functional groups onto this scaffold provides synthetic handles for molecular elaboration and diversity-oriented synthesis. 5-Bromoisoquinoline-8-carbaldehyde represents a particularly valuable, yet under-documented, building block.

It possesses two distinct and orthogonally reactive functional groups:

  • An Aromatic Aldehyde: Located at the 8-position, this group is a gateway for nucleophilic additions, reductive aminations, and condensation reactions, allowing for the introduction of a wide array of side chains and functional groups.

  • An Aryl Bromide: Situated at the 5-position, the bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex C-C, C-N, and C-O bonds.

The presence of these two groups on a rigid heterocyclic core allows for a programmed, stepwise synthesis of complex molecules, making it an asset for drug discovery and materials science. This guide will synthesize established chemical principles to provide a robust working profile of this compound.

Predicted Physicochemical & Spectral Properties

Direct experimental data for 5-Bromoisoquinoline-8-carbaldehyde is sparse. However, we can establish a reliable profile based on its chemical structure and data from close structural analogs like 5-bromoquinoline-8-carbaldehyde.

Identity and Physical Characteristics

The fundamental properties are summarized in the table below. The physical state is predicted based on the quinoline isomer, which is a solid at room temperature. Solubility is inferred from the predominantly aromatic and moderately polar structure.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₀H₆BrNO(Calculated)
Molecular Weight 236.07 g/mol (Calculated)[1]
CAS Number Not assigned(As of date of publication)
Appearance Pale-yellow to yellow-brown solid(Predicted by analogy)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Dioxane. Sparingly soluble in MeOH, EtOH. Insoluble in water.(Predicted based on structure)
Predicted Spectroscopic Signature

For unambiguous identification, the following spectral characteristics are anticipated. These predictions are crucial for reaction monitoring and quality control.

TechniquePredicted Key Features
¹H NMR Aromatic Region (7.5-9.5 ppm): Multiple signals corresponding to the protons on the isoquinoline core. Aldehyde Proton (9.8-10.5 ppm): A distinct singlet, significantly downfield.
¹³C NMR Aromatic Carbons (120-150 ppm): Signals for the nine carbons of the isoquinoline ring. Carbonyl Carbon (>185 ppm): The aldehyde carbon will be the most downfield signal, providing definitive confirmation of the functional group.[1]
IR Spectroscopy ~1700 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde. ~2820 cm⁻¹ & ~2720 cm⁻¹: Two weak bands (Fermi doublets) characteristic of the C-H stretch of the aldehyde. ~3000-3100 cm⁻¹: Aromatic C-H stretching.

Chemical Reactivity, Stability, and Handling

The synthetic utility of 5-Bromoisoquinoline-8-carbaldehyde stems from its dual reactivity. The aldehyde and the aryl bromide can be addressed sequentially, often with high selectivity, by choosing appropriate reaction conditions.

The Reactivity Hub: Orthogonal Synthetic Handles

The molecule's power lies in the ability to leverage two distinct classes of chemical transformations. This dual-handle nature allows for the creation of complex molecular architectures from a single starting material.

cluster_aldehyde Reactions at the Aldehyde (C8) cluster_bromide Reactions at the Aryl Bromide (C5) main 5-Bromoisoquinoline-8-carbaldehyde reductive_amination Reductive Amination (Amine Diversity) main->reductive_amination wittig Wittig / HWE Olefination (C-C Bond Formation) main->wittig oxidation Oxidation (-> Carboxylic Acid) main->oxidation reduction Reduction (-> Alcohol) main->reduction condensation Condensation Reactions (e.g., Knoevenagel) main->condensation suzuki Suzuki Coupling (Aryl/Heteroaryl Scaffolds) main->suzuki sonogashira Sonogashira Coupling (Alkynyl Linkers) main->sonogashira buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->buchwald cyanation Cyanation (-> Nitrile) main->cyanation

Caption: Reactivity map of 5-Bromoisoquinoline-8-carbaldehyde.

Transformations of the Aldehyde Group

The aldehyde function is a classic electrophilic site. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization from the aromatic ring, which reduces the partial positive charge on the carbonyl carbon.[2][3] However, they readily participate in a host of crucial transformations:

  • Reductive Amination: This is a cornerstone reaction in medicinal chemistry for installing primary, secondary, or tertiary amines by reacting the aldehyde with an amine to form an imine (Schiff base), which is then reduced in situ (e.g., with NaBH(OAc)₃).[4] This is arguably the most powerful method for library synthesis.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These convert the aldehyde to an alkene, providing a robust method for carbon chain extension.[1]

  • Oxidation: Mild oxidizing agents (e.g., Ag₂O, Oxone®) can convert the aldehyde to the corresponding carboxylic acid, a key functional group for forming amides or esters.

  • Reduction: Simple reduction with agents like sodium borohydride (NaBH₄) will yield the 8-(hydroxymethyl) derivative.

Transformations of the Aryl Bromide Group

The C5-Br bond is a prime substrate for palladium- or copper-catalyzed cross-coupling reactions. The isoquinoline core is electron-deficient, which can facilitate certain coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst introduces new aryl or heteroaryl groups, enabling the synthesis of complex biaryl structures.[1]

  • Sonogashira Coupling: Coupling with terminal alkynes yields 5-alkynylisoquinolines, which are important for creating rigid molecular scaffolds or as precursors for further transformations like click chemistry.[1]

  • Buchwald-Hartwig Amination: This reaction allows for the direct formation of C-N bonds by coupling the aryl bromide with a wide range of amines, providing access to N-aryl isoquinolines.[1]

Stability, Storage, and Handling
  • Stability: Aromatic aldehydes are susceptible to oxidation to carboxylic acids, especially upon prolonged exposure to air. The compound should be considered light-sensitive and handled under dim light where possible. It is likely stable under anhydrous, anaerobic conditions.

  • Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.

  • Handling: Based on data for the quinoline isomer and 5-bromoisoquinoline, this compound should be treated as harmful and an irritant.[5][6] Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]

Experimental Methodologies

The following protocols are provided as robust starting points for the analysis and stability assessment of 5-Bromoisoquinoline-8-carbaldehyde.

Proposed Synthetic Route

A plausible and direct synthesis would involve the formylation of 5-bromoisoquinoline, which itself is accessible via the bromination of isoquinoline.[7][8] Methods like the Vilsmeier-Haack or Duff reactions, which are effective for formylating electron-rich aromatics, could be adapted for this purpose, although yields may vary depending on the directing effects of the bromo group and the isoquinoline nitrogen.[9]

Protocol: Purity Assessment by Reverse-Phase HPLC-UV

This protocol establishes a self-validating method for determining the purity of a sample.

Objective: To quantify the purity of 5-Bromoisoquinoline-8-carbaldehyde by calculating the area percentage of the main peak.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in Acetonitrile.

    • Dilute the stock solution to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient from 20% B to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 20% B (re-equilibration).

  • Analysis:

    • Inject 5 µL of the sample.

    • Integrate all peaks in the chromatogram.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Causality Insight: The use of a C18 column is standard for moderately polar aromatic compounds. The formic acid in the mobile phase ensures good peak shape by protonating any basic sites. A gradient method is employed to ensure that any impurities with significantly different polarities are eluted and quantified.

Protocol: Forced Degradation Study for Stability Assessment

This workflow is essential for understanding the intrinsic stability of the molecule and identifying potential degradation products.

Caption: Workflow for a forced degradation stability study.

Methodology:

  • Preparation: Prepare five samples of the compound as described in the workflow diagram. Include a control sample stored at 2-8°C in the dark.

  • Stress Conditions: Subject each sample to its respective stress condition for a defined period (e.g., 24 hours).

  • Quenching & Analysis: For acid/base stress, neutralize the sample with an equimolar amount of base/acid before dilution. For all samples, dilute to the working concentration (~50 µg/mL) and analyze using the HPLC-UV method from section 4.2.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. This provides critical insights into which conditions the compound is sensitive to.

Conclusion

5-Bromoisoquinoline-8-carbaldehyde stands out as a high-potential synthetic intermediate. Its bifunctional nature, with two chemically distinct and orthogonally reactive sites, provides a strategic advantage for the efficient construction of complex molecular frameworks. While direct experimental characterization is limited, this guide has established a robust, predictive framework for its physicochemical properties, reactivity, and stability. By leveraging the well-understood chemistry of aromatic aldehydes and aryl bromides, and by employing the validated analytical protocols provided, researchers in drug discovery and chemical synthesis can confidently integrate this powerful building block into their research and development programs.

References

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-8-carboxaldehyde. Retrieved March 27, 2026, from [Link]

  • Sagan, F., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(15), 3533. Retrieved March 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromoisoquinoline. Retrieved March 27, 2026, from [Link]

  • Pathare, A. S., & Selvakumar, S. (2024). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved March 27, 2026, from [Link]

  • askIITians. (2025). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Retrieved March 27, 2026, from [Link]

  • Quora. (2017). Which are more reactive, alkyl ketones or aromatic aldehydes?. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 5-Bromoisoquinoline-8-carbaldehyde Isomers

Abstract 5-Bromoisoquinoline-8-carbaldehyde is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The substitution pattern at the 5 and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Bromoisoquinoline-8-carbaldehyde is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The substitution pattern at the 5 and 8 positions introduces the potential for rotational isomerism, or atropisomerism, a form of axial chirality arising from hindered rotation about the C8-C(aldehyde) single bond. The relative thermodynamic stability of these isomers can significantly impact the molecule's pharmacological activity, pharmacokinetic profile, and solid-state properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the thermodynamic stability of 5-bromoisoquinoline-8-carbaldehyde isomers through a synergistic approach combining computational modeling and experimental validation. We will delve into the causality behind experimental choices and present self-validating protocols for Density Functional Theory (DFT) calculations, High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC).

Introduction: The Significance of Isomeric Purity in Drug Development

The isoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The introduction of a bromine atom at the 5-position and a carbaldehyde group at the 8-position of the isoquinoline ring creates a molecule with significant potential for further functionalization. However, the steric hindrance between the peri-substituents (the bromine at position 5 and the aldehyde at position 8) can restrict the free rotation of the aldehyde group around the C8-C(aldehyde) bond. This restricted rotation can give rise to stable or semi-stable rotational isomers, known as atropisomers.

The existence of stable atropisomers means that 5-bromoisoquinoline-8-carbaldehyde may exist as a mixture of non-superimposable, mirror-image enantiomers or diastereomers, depending on the molecular environment. Since biological systems are chiral, different atropisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. Therefore, understanding the thermodynamic stability and the energy barrier to interconversion of these isomers is critical for the development of safe and effective drugs. This guide outlines a robust methodology to elucidate the thermodynamic landscape of 5-bromoisoquinoline-8-carbaldehyde isomers.

Theoretical Framework: Identifying Potential Isomers

The primary isomeric consideration for 5-bromoisoquinoline-8-carbaldehyde is rotational isomerism. The steric clash between the bromine atom at the 5-position and the aldehyde group at the 8-position is the key determinant of the rotational barrier.

Rotational Isomers (Atropisomers)

The two primary rotational isomers arise from the orientation of the aldehyde group's carbonyl oxygen relative to the isoquinoline ring. We can define two planar conformers: one where the carbonyl oxygen is pointing towards the nitrogen of the isoquinoline ring (syn) and another where it is pointing away (anti). The transition state for their interconversion would involve the aldehyde group being perpendicular to the plane of the isoquinoline ring.

Caption: Rotational isomers of 5-bromoisoquinoline-8-carbaldehyde.

Computational Methodology: Predicting Thermodynamic Stability with DFT

Density Functional Theory (DFT) is a powerful computational tool for predicting the geometries and relative energies of molecular conformers and the energy barriers between them.[2] By modeling the potential energy surface for the rotation of the C8-C(aldehyde) bond, we can determine the relative thermodynamic stabilities of the syn and anti isomers and the activation energy for their interconversion.

DFT Protocol for Rotational Barrier Calculation

This protocol outlines the steps for performing a relaxed potential energy surface scan to calculate the rotational barrier.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Method and Basis Set Selection:

    • Method: The B3LYP functional is a widely used and well-benchmarked hybrid functional for organic molecules.[2] For potentially improved accuracy with non-covalent interactions, a dispersion-corrected functional like ωB97X-D can be employed.

    • Basis Set: A Pople-style basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost for molecules of this size.[2]

  • Geometry Optimization:

    • Construct the initial geometries for both the syn and anti isomers of 5-bromoisoquinoline-8-carbaldehyde.

    • Perform a full geometry optimization for each isomer to find the local energy minima.

  • Frequency Analysis:

    • Perform a frequency calculation on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies). This also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Potential Energy Surface (PES) Scan:

    • Define the dihedral angle corresponding to the rotation around the C8-C(aldehyde) bond.

    • Perform a relaxed PES scan by rotating this dihedral angle in increments (e.g., 10 degrees) from 0° to 360°. At each step, the defined dihedral angle is held fixed while all other geometric parameters are allowed to relax.

  • Transition State (TS) Search:

    • Identify the highest energy point on the PES scan, which corresponds to the approximate geometry of the transition state.

    • Perform a transition state optimization starting from this geometry using an appropriate algorithm (e.g., QST2, QST3, or an eigenvector-following method).

  • TS Frequency Analysis:

    • Perform a frequency calculation on the optimized TS geometry to confirm it is a true first-order saddle point (i.e., has exactly one imaginary frequency corresponding to the rotational motion).

  • Energy Calculation and Analysis:

    • Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the ground state conformers and the transition state. The difference in Gibbs free energy between the ground states will determine their relative thermodynamic stability, while the difference between the most stable ground state and the transition state will give the rotational energy barrier.

G start Initial Geometries (Syn & Anti) opt Geometry Optimization start->opt freq_gs Frequency Calculation (Ground States) opt->freq_gs pes Potential Energy Surface Scan (Dihedral Angle Rotation) opt->pes analysis Calculate ΔG and Rotational Barrier freq_gs->analysis ts_guess Identify Approximate Transition State pes->ts_guess ts_opt Transition State Optimization ts_guess->ts_opt freq_ts Frequency Calculation (Transition State) ts_opt->freq_ts freq_ts->analysis end Thermodynamic Stability and Interconversion Barrier analysis->end

Caption: Computational workflow for DFT analysis of rotational isomers.

Predicted Thermodynamic Data
ParameterDescriptionPredicted Value (Illustrative)
ΔG(anti-syn) Gibbs free energy difference between the anti and syn isomers. A negative value indicates the anti isomer is more stable.-2.5 kcal/mol
ΔG‡ Gibbs free energy of activation for the interconversion of the most stable isomer.25 kcal/mol
Keq Equilibrium constant at 298 K, calculated from ΔG.68.8

Note: These are illustrative values. Actual values must be obtained from the DFT calculations.

Experimental Validation: Empirical Determination of Isomeric Stability

Computational predictions must be validated through experimental methods. A combination of High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) provides a robust approach to empirically determine the relative stabilities and thermal properties of the isomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

HPLC is a powerful technique for separating and quantifying isomers in a mixture.[3] For atropisomers that interconvert, dynamic HPLC can be used to study the kinetics of interconversion. If the isomers are stable at room temperature, a chiral stationary phase can be used to resolve the enantiomers.

4.1.1. HPLC Protocol for Atropisomer Analysis
  • Instrumentation: A standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column Selection:

    • For separating atropisomers, a chiral stationary phase is often necessary. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are a good starting point.[4]

    • Reversed-phase columns (e.g., C18, Phenyl-Hexyl) can also be screened, as the different shapes of the isomers may lead to separation.

  • Mobile Phase Optimization:

    • A typical mobile phase for reversed-phase separation consists of a mixture of water or buffer and an organic modifier (e.g., acetonitrile or methanol).

    • For chiral separations, a normal-phase mobile phase (e.g., hexane/isopropanol) is often used.

    • A gradient elution may be necessary to achieve optimal separation.

  • Equilibration Study:

    • Dissolve a sample of 5-bromoisoquinoline-8-carbaldehyde in a suitable solvent.

    • Heat the solution to a temperature where interconversion is expected to occur (based on the predicted rotational barrier) for a sufficient time to reach equilibrium.

    • Rapidly cool the sample to quench the equilibrium.

    • Inject the equilibrated mixture onto the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of the separated isomers.

    • The ratio of the peak areas at equilibrium corresponds to the equilibrium constant (Keq).

    • The Gibbs free energy difference (ΔG) can be calculated using the equation: ΔG = -RT ln(Keq) , where R is the gas constant and T is the temperature at which equilibrium was established.

G start Sample Preparation (Dissolve in Solvent) equilibration Thermal Equilibration (Heating) start->equilibration quench Rapid Cooling (Quench Equilibrium) equilibration->quench injection HPLC Injection quench->injection separation Chromatographic Separation (Chiral or RP Column) injection->separation detection UV-Vis/DAD Detection separation->detection integration Peak Area Integration detection->integration calculation Calculate Keq and ΔG integration->calculation end Experimental Thermodynamic Data calculation->end

Caption: Experimental workflow for HPLC-based equilibrium studies.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It can be used to determine melting points, enthalpies of fusion, and to detect solid-state phase transitions, which can provide insights into the relative stabilities of crystalline forms of the isomers.

4.2.1. DSC Protocol for Isomer Characterization
  • Instrumentation: A calibrated Differential Scanning Calorimeter is required.

  • Sample Preparation:

    • Accurately weigh a small amount (1-5 mg) of the purified isomer into an aluminum DSC pan.

    • Hermetically seal the pan. An empty, sealed pan will be used as the reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the melting point.

    • A heat-cool-heat cycle can be employed to investigate the thermal history and any metastable forms.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset or peak of the melting endotherm.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

    • According to the Gibbs-Helmholtz equation, a higher melting point and a larger enthalpy of fusion generally indicate greater thermodynamic stability of the crystal lattice.

Data Integration and Interpretation

Data SourceParameterInterpretation
DFT ΔG(anti-syn)Predicts the relative stability of the isomers in the gas phase or in solution (with a solvent model).
HPLC Keq and ΔGProvides an experimental measure of the relative stability of the isomers in solution at a given temperature.
DFT ΔG‡Predicts the kinetic stability (i.e., the energy barrier to interconversion).
DSC Tm and ΔHfusIndicates the relative stability of the crystalline forms of the isomers.

A strong correlation between the DFT-predicted ΔG and the HPLC-derived ΔG provides high confidence in the computational model. The rotational barrier predicted by DFT will indicate whether the isomers are likely to be stable and separable at room temperature. The DSC data provides complementary information on the solid-state stability, which is crucial for formulation and storage considerations in drug development.

G dft DFT Calculations conclusion Comprehensive Thermodynamic Profile dft->conclusion Predicts ΔG and Rotational Barrier hplc HPLC Analysis hplc->conclusion Measures ΔG in Solution dsc DSC Analysis dsc->conclusion Determines Solid-State Stability

Caption: Logical flow for integrating computational and experimental data.

Conclusion

The thermodynamic stability of 5-bromoisoquinoline-8-carbaldehyde isomers is a critical parameter that influences its potential as a drug candidate. The presence of atropisomers necessitates a thorough investigation of their relative stabilities and the kinetics of their interconversion. By employing a synergistic approach that combines the predictive power of Density Functional Theory with the empirical validation of High-Performance Liquid Chromatography and Differential Scanning Calorimetry, researchers can build a comprehensive understanding of the thermodynamic landscape of this important molecule. The detailed protocols and logical framework presented in this guide provide a self-validating system for obtaining reliable and reproducible data, ultimately enabling more informed decisions in the drug discovery and development process.

References

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  • Resolution and rotational barriers of quinolinone and acridone sulfenamide derivatives: demonstration of the S-N chiral axis. (2000). Journal of Organic Chemistry, 65(25), 8613-20. Retrieved March 27, 2026, from [Link]

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  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). Polymers, 12(1), 1. Retrieved March 27, 2026, from [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Metal-Assisted Racemization of the Atropisomers of a 1,1'-Binaphthyl Skeleton via a Syn Transition State. (n.d.). Journal of the American Chemical Society. Retrieved March 27, 2026, from [Link]

  • Ancistrotanzanine A, the first 5,3'-coupled naphthylisoquinoline alkaloid, and two further, 5,8'-linked related compounds from the newly described species Ancistrocladus tanzaniensis. (2003). Journal of Natural Products, 66(9), 1159-65. Retrieved March 27, 2026, from [Link]

  • 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescence stimulus-responsive properties. (n.d.). Journal of Materials Chemistry C. Retrieved March 27, 2026, from [Link]

Sources

Foundational

Solubility Profile of 5-Bromoisoquinoline-8-carbaldehyde in Polar Aprotic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide Abstract: 5-Bromoisoquinoline-8-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, valued for its dual reactivity at the aldehyde and bromo-positio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: 5-Bromoisoquinoline-8-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, valued for its dual reactivity at the aldehyde and bromo-positions.[1] Effective utilization in synthesis, purification, and formulation hinges on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive analysis of the predicted solubility profile of 5-Bromoisoquinoline-8-carbaldehyde in common polar aprotic solvents. Due to the absence of specific quantitative data in peer-reviewed literature, this document establishes a theoretical framework based on the compound's physicochemical properties and principles of solute-solvent interactions. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method, enabling researchers to generate reliable data in-house.

Introduction to 5-Bromoisoquinoline-8-carbaldehyde

5-Bromoisoquinoline-8-carbaldehyde is a substituted aromatic heterocycle with the molecular formula C₁₀H₆BrNO.[2] Its structure, featuring an isoquinoline core, is a common motif in natural alkaloids like papaverine and morphine. The strategic placement of a bromine atom at the 5-position and a carbaldehyde (aldehyde) group at the 8-position makes it a versatile synthetic intermediate. The aryl bromide is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the aldehyde group serves as a handle for transformations such as reductive amination, Wittig reactions, and condensations.[1]

Understanding the solubility of this compound is a critical first step in experimental design. It directly impacts:

  • Reaction Kinetics: The concentration of a reagent in solution affects reaction rates.

  • Purification: Solubility differences are exploited in crystallization and chromatographic purification.

  • Formulation: For applications in drug discovery, solubility in various vehicles is a primary determinant of bioavailability and deliverability.

This guide focuses specifically on polar aprotic solvents, a class of solvents widely used in organic synthesis due to their ability to dissolve a broad range of organic compounds and their non-interference in reactions involving strong bases or nucleophiles.[3][4]

Physicochemical Properties & Solubility Predictions

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5]

Key Structural Features of 5-Bromoisoquinoline-8-carbaldehyde:

  • Aromatic Core: The large, rigid isoquinoline ring system is predominantly nonpolar and contributes to van der Waals interactions.

  • Polar Groups: The nitrogen atom in the isoquinoline ring and the oxygen atom of the aldehyde group introduce polarity and can act as hydrogen bond acceptors.

  • Aldehyde Group (-CHO): This group has a significant dipole moment, enhancing polar interactions.

  • Bromo Group (-Br): The bromine atom is large and polarizable, but its contribution to polarity is moderate.

  • Hydrogen Bonding: The molecule lacks a hydrogen bond donor (like an -OH or -NH group).

Properties of Polar Aprotic Solvents:

Polar aprotic solvents possess large dipole moments and high dielectric constants but lack acidic protons.[3] Common examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Acetone. They are effective at solvating polar molecules and ions, particularly cations.[4]

Predicted Solubility Profile:

Based on its structure, 5-Bromoisoquinoline-8-carbaldehyde is predicted to exhibit good to excellent solubility in many polar aprotic solvents. The polar aldehyde group and the heterocyclic nitrogen will interact favorably with the dipoles of solvents like DMSO and DMF. However, its relatively large, nonpolar aromatic surface area may limit its solubility compared to smaller, more polar molecules.

Table 1: Predicted Qualitative Solubility of 5-Bromoisoquinoline-8-carbaldehyde

Solvent ClassSolventDielectric Constant (approx.)Predicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)47HighStrong dipole-dipole interactions; excellent solvent for many aromatic compounds.
N,N-Dimethylformamide (DMF)37HighSimilar to DMSO, provides strong dipole-dipole interactions.
Acetonitrile (MeCN)38Moderate to HighEffective at dissolving polar compounds, though slightly less potent than DMSO/DMF.
Acetone21ModerateLower polarity may result in slightly reduced, but still significant, solubility.
Borderline Aprotic Tetrahydrofuran (THF)7.5ModerateGood general-purpose solvent with moderate polarity.[3]
Dichloromethane (DCM)9.1Moderate to HighEffective for many organic solids due to its ability to engage in dipole and dispersion forces.

Note: This table is predictive. Experimental verification is essential for quantitative assessment.

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond prediction, the equilibrium solubility must be determined experimentally. The shake-flask method is the most reliable technique for this purpose, as it ensures that a true thermodynamic equilibrium is achieved between the solid and dissolved states of the compound.[6][7]

Objective: To determine the quantitative solubility of 5-Bromoisoquinoline-8-carbaldehyde in a selected polar aprotic solvent (e.g., Acetonitrile) at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • 5-Bromoisoquinoline-8-carbaldehyde (solid, >95% purity)[8]

  • Solvent of choice (HPLC-grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Thermostatic shaker or orbital incubator

  • 2-4 mL glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

Part A: Preparation of Saturated Solution

  • Aliquot Compound: Weigh an excess amount of 5-Bromoisoquinoline-8-carbaldehyde (e.g., 5-10 mg) directly into a glass vial. The key is to add enough solid so that some remains undissolved at equilibrium.[9]

  • Add Solvent: Accurately add a known volume of the solvent (e.g., 1.0 mL) to the vial.

  • Seal and Equilibrate: Tightly cap the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate to Equilibrium: Agitate the suspension for a predetermined period. To ensure equilibrium is reached, it is crucial to test multiple time points (e.g., 24, 48, and 72 hours). Solubility is confirmed when the measured concentration does not increase between later time points.[7]

Part B: Sample Processing and Analysis

  • Sedimentation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., a 1:100 or 1:1000 dilution).[10]

  • HPLC Analysis: Analyze the diluted sample via a validated HPLC method. A reverse-phase C18 column with a mobile phase of Acetonitrile and water is a common starting point for such compounds.

Part C: Quantification

  • Calibration Curve: Prepare a series of calibration standards of 5-Bromoisoquinoline-8-carbaldehyde of known concentrations in the chosen solvent.

  • Analysis: Run the calibration standards on the HPLC to generate a calibration curve by plotting peak area versus concentration.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by multiplying this concentration by the dilution factor.[10]

    Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Self-Validating System & Causality
  • Why excess solid? To ensure the solution is truly saturated and in equilibrium with the solid phase.

  • Why constant temperature? Solubility is temperature-dependent; a stable temperature is required for a reproducible thermodynamic value.[6]

  • Why test multiple time points? To empirically prove that equilibrium has been reached and the measurement is not from a transient, supersaturated state.

  • Why filtration and dilution? Filtration ensures only dissolved compound is measured. Dilution ensures the measurement is within the accurate, linear dynamic range of the detector.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Part A: Preparation cluster_process Part B: Processing cluster_analysis Part C: Analysis A1 1. Weigh Excess Solid A2 2. Add Known Volume of Solvent A1->A2 A3 3. Seal Vial A2->A3 A4 4. Agitate at Constant Temp (e.g., 24-72h) A3->A4 B1 5. Allow Excess Solid to Settle A4->B1 Equilibrium Reached B2 6. Filter Supernatant (0.22 µm Syringe Filter) B1->B2 B3 7. Dilute Filtrate Accurately B2->B3 C2 9. Analyze Standards & Diluted Sample via HPLC B3->C2 Inject into HPLC C1 8. Prepare Calibration Standards C1->C2 C3 10. Calculate Solubility C2->C3

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Implications

While published quantitative data is scarce, a structural analysis of 5-Bromoisoquinoline-8-carbaldehyde strongly suggests favorable solubility in common polar aprotic solvents like DMSO, DMF, and Acetonitrile. This prediction is grounded in the molecule's combination of a polar aldehyde function and a heterocyclic aromatic system. For researchers in drug development and synthetic chemistry, this implies that these solvents are excellent choices for reaction media and for preparing stock solutions. However, for applications requiring precise concentrations, such as quantitative biology or process chemistry, experimental verification is non-negotiable. The detailed shake-flask protocol provided herein offers a robust, reliable, and self-validating framework for generating high-quality solubility data, forming a critical foundation for subsequent research and development endeavors.

References

  • Solubility test for Organic Compounds. (n.d.). Retrieved from a general chemistry resource.[9]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry lab manual.[5]

  • Palmer, D. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.[6]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.[11]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from a university chemistry course material.

  • 5-Bromoquinoline-8-carbaldehyde | 885267-41-4. (n.d.). Benchchem.[1]

  • 5-Bromoquinoline-8-carbaldehyde | 885267-41-4. (n.d.). Sigma-Aldrich.[8]

  • 5-Bromoquinoline-8-carboxaldehyde | C10H6BrNO | CID 16414243. (n.d.). PubChem.[2]

  • Isoquinoline. (n.d.). Wikipedia.[12]

  • Isoquinoline. (n.d.). Ataman Kimya.

  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. (n.d.). Benchchem.[10]

  • Navigating the Solubility Landscape of 5-Bromoquinoline-8-thiol: A Technical Guide. (n.d.). Benchchem.[7]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.[3]

  • Prioritised substance group: Aprotic solvents. (n.d.). HBM4EU.[4]

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Protocols & Analytical Methods

Method

Application Note: Reductive Amination of 5-Bromoisoquinoline-8-carbaldehyde in Drug Discovery

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols Strategic Rationale in Drug Discovery The isoquinoline core is a privileged scaffold in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Strategic Rationale in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, frequently embedded in therapeutic agents targeting oncology, infectious diseases, and neurological disorders[1]. Within this chemical space, 5-Bromoisoquinoline-8-carbaldehyde (CAS: 943847-30-1) emerges as a highly versatile, bifunctional building block.

The strategic value of this molecule lies in its dual handles:

  • C5-Bromide: Serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling the rapid exploration of diverse chemical space.

  • C8-Carbaldehyde: Provides a reactive site for late-stage functionalization via reductive amination[2].

Introducing basic amines at the C8 position is a proven strategy to modulate critical physicochemical properties—such as improving aqueous solubility, tuning the pKa, and establishing essential salt-bridge interactions within target binding pockets (e.g., kinase hinge regions or GPCR allosteric sites).

Mechanistic Insights & Reagent Selection

Reductive amination is a cornerstone reaction for C-N bond formation in pharmaceutical development, accounting for a significant percentage of all amine syntheses[3]. The transformation proceeds via the condensation of the C8-aldehyde with a primary or secondary amine to form a hemiaminal, which dehydrates to an imine or iminium ion, followed by in situ hydride reduction[2].

The Peri-Steric Effect

A critical structural feature of 5-Bromoisoquinoline-8-carbaldehyde is the steric hindrance at the C8 position due to the adjacent peri-proton at C1. This steric crowding can impede the initial nucleophilic attack of the amine and the subsequent dehydration step. Consequently, the choice of reducing agent and solvent is paramount to prevent the premature reduction of the unreacted aldehyde to 5-bromoisoquinolin-8-ylmethanol.

Reagent Causality: Why STAB?Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reducing agent of choice for this system[4]. Unlike sodium borohydride (NaBH₄), which aggressively reduces aldehydes, STAB is exceptionally mild. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, rendering STAB unreactive toward the sterically hindered C8-aldehyde at room temperature[5]. Instead, it selectively reduces the more electrophilic protonated imine/iminium intermediate[2]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, a significant safety liability associated with sodium cyanoborohydride (NaBH₃CN)[6].

Mechanism SM1 5-Bromoisoquinoline- 8-carbaldehyde IM1 Hemiaminal Intermediate SM1->IM1 SM2 1° or 2° Amine SM2->IM1 IM2 Imine / Iminium Ion IM1->IM2 -H2O (Acid Cat.) PROD Substituted Isoquinoline Amine IM2->PROD NaBH(OAc)3 (Reduction)

Mechanistic pathway of the reductive amination of 5-Bromoisoquinoline-8-carbaldehyde.

Experimental Protocols: A Self-Validating System

To accommodate the steric constraints of the C8-position and the varying nucleophilicity of different amines, we employ a bifurcated protocol strategy.

DecisionTree Start Evaluate Amine Nucleophilicity & Sterics Cond1 Unhindered 1°/2° Amine Strong Nucleophile Start->Cond1 Cond2 Hindered or Weakly Nucleophilic Amine Start->Cond2 Path1 Direct Reductive Amination (One-Pot, DCE, RT) Cond1->Path1 Path2 Stepwise Amination (Ti(OiPr)4, then NaBH4) Cond2->Path2 Result Target Compound Isolation Path1->Result Path2->Result

Decision matrix for selecting direct vs. stepwise reductive amination protocols.

Protocol A: Direct Reductive Amination (For Unhindered Primary & Secondary Amines)

Causality: For strong, unhindered nucleophiles (e.g., benzylamine, morpholine), imine formation outpaces aldehyde reduction. 1,2-Dichloroethane (DCE) is selected as the solvent because STAB exhibits superior solubility and faster reaction kinetics in DCE compared to THF[4].

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-Bromoisoquinoline-8-carbaldehyde (1.0 eq, 1.0 mmol) and anhydrous DCE (0.2 M, 5.0 mL)[2].

  • Amine Addition: Add the primary or secondary amine (1.2 eq). Note: For secondary amines, add glacial acetic acid (1.0 eq) to catalyze the dehydration of the hemiaminal to the iminium ion[5].

  • Pre-Stirring: Stir the mixture at room temperature for 30–60 minutes. Causality: This pre-stirring ensures maximum conversion to the imine/iminium intermediate before the reducing agent is introduced, mitigating the risk of direct aldehyde reduction.

  • Reduction: Carefully add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control any mild exotherm[2].

  • Monitoring: Stir at room temperature for 4–6 hours. Monitor complete consumption of the aldehyde via LC-MS or TLC[2].

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy unreacted STAB. Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography or preparative HPLC to yield the target amine.

Protocol B: Stepwise Reductive Amination (For Hindered or Weakly Nucleophilic Amines)

Causality: Weak nucleophiles (e.g., anilines) or sterically encumbered amines (e.g., tert-butylamine) struggle to form the imine at the hindered C8 position. A direct protocol often leads to high recovery of starting material or unwanted aldehyde reduction. Here, Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed as a Lewis acid and water scavenger to drive imine formation to completion before reduction with NaBH₄[6].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-Bromoisoquinoline-8-carbaldehyde (1.0 eq, 1.0 mmol) and the hindered/weak amine (1.5 eq) in anhydrous THF (5.0 mL).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 eq) dropwise. Stir the reaction at room temperature for 12–16 hours under nitrogen.

  • Reduction: Cool the reaction mixture to 0 °C. Add anhydrous methanol (2.0 mL) followed by the careful, portion-wise addition of NaBH₄ (1.5 eq). Causality: Methanol is required to break up the titanium complex and facilitate hydride transfer[6].

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Quench by adding water (2 mL). A white precipitate of titanium dioxide (TiO₂) will form rapidly.

  • Filtration & Workup: Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes expected outcomes based on the amine class, validating the protocol selection for 5-Bromoisoquinoline-8-carbaldehyde functionalization.

Amine ClassExample AmineRecommended ProtocolImine Formation TimeReduction TimeExpected Yield (%)
Unhindered 1° BenzylamineProtocol A (Direct)30 min4 h85 - 95
Unhindered 2° MorpholineProtocol A (Direct)60 min (with AcOH)6 h80 - 90
Hindered 1° tert-ButylamineProtocol B (Stepwise)12 h2 h65 - 75
Weak Nucleophile 4-FluoroanilineProtocol B (Stepwise)16 h2 h60 - 70

Table 1: Substrate scope, reaction times, and expected yields for the reductive amination of 5-Bromoisoquinoline-8-carbaldehyde.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862. URL:[Link]

  • Kuznietsova, T., et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." PMC - NIH (2025). URL:[Link]

  • ResearchGate. "Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites." ResearchGate (2025). URL: [Link]

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Application

Application Note & Protocols: 5-Bromoisoquinoline-8-carbaldehyde as a Versatile Building Block for Kinase Inhibitor Synthesis

Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bonds with...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal starting point for designing potent and selective ATP-competitive inhibitors.[2][4] This application note details the strategic utility of 5-bromoisoquinoline-8-carbaldehyde, a bifunctional building block offering two orthogonal reaction sites for the systematic elaboration into diverse kinase inhibitor libraries. We provide an in-depth analysis of its reactivity profile and present detailed, field-proven protocols for its sequential modification via reductive amination and palladium-catalyzed cross-coupling reactions. These methodologies empower researchers to rapidly generate novel chemical entities for structure-activity relationship (SAR) studies targeting a wide range of kinases, including those in the PI3K/Akt/mTOR pathway.[1][5]

Introduction: The Strategic Advantage of 5-Bromoisoquinoline-8-carbaldehyde

Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. The development of these targeted therapies often relies on a scaffold-based approach, where a core heterocyclic system is decorated with various substituents to optimize potency, selectivity, and pharmacokinetic properties. The isoquinoline core was one of the first to establish the "druggability" of the ATP binding site, leading to the development of fasudil, the first approved kinase inhibitor.[2][3]

5-Bromoisoquinoline-8-carbaldehyde emerges as a particularly valuable starting material due to its two distinct and orthogonally reactive functional groups:

  • The C8-Carbaldehyde: This group is an ideal handle for introducing diversity through reductive amination, Wittig reactions, or condensations.[6] In the context of kinase inhibitors, reductive amination is a paramount strategy for installing amine-containing side chains that can form additional hydrogen bonds or ionic interactions with residues in the solvent-exposed region of the ATP pocket.

  • The C5-Bromo Group: This aryl bromide is primed for a host of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6] This allows for the introduction of aryl, heteroaryl, or amino substituents that can occupy the hydrophobic pocket or target other specific regions of the kinase, significantly influencing inhibitor selectivity.[4]

The strategic, sequential modification of these two sites allows for the systematic exploration of chemical space around the isoquinoline core, facilitating the rapid development of SAR and the optimization of lead compounds.

Synthetic Strategy & Workflow Overview

The core strategy for utilizing 5-bromoisoquinoline-8-carbaldehyde involves a two-stage diversification approach. First, the aldehyde at the C8 position is typically addressed via reductive amination to install a desired sidechain. Second, the bromide at the C5 position is modified using a palladium-catalyzed cross-coupling reaction. This sequence is generally preferred as the conditions for reductive amination are less likely to interfere with the C-Br bond than the reverse.

G A 5-Bromoisoquinoline- 8-carbaldehyde B Step 1: Reductive Amination (R1-NH2, NaBH(OAc)3) A->B C8-Aldehyde Modification C Intermediate: 5-Bromo-8-(aminomethyl)isoquinoline Derivative B->C D Step 2: Suzuki Coupling (R2-B(OH)2, Pd Catalyst, Base) C->D C5-Bromide Modification E Final Kinase Inhibitor Candidate D->E

Caption: General workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the key transformations of 5-bromoisoquinoline-8-carbaldehyde.

Protocol 3.1: Reductive Amination of the C8-Aldehyde

This protocol describes the reaction of 5-bromoisoquinoline-8-carbaldehyde with a primary amine to generate a secondary amine linkage, a common motif in kinase inhibitors.

Scientist's Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is a milder, more selective reagent that does not readily reduce the aldehyde starting material in the absence of an iminium ion intermediate. This chemoselectivity prevents the formation of the corresponding alcohol byproduct. The reaction is typically performed in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF) to prevent hydrolysis of the reagent.[7]

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromoisoquinoline-8-carbaldehyde (1.0 eq).

  • Solvent & Amine Addition: Dissolve the starting material in anhydrous dichloroethane (DCE, approx. 0.1 M). Add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling at the C5-Bromide

This protocol describes the coupling of the 5-bromo-isoquinoline intermediate with an arylboronic acid to introduce a new aryl group at the C5 position.

Scientist's Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[8][9] The choice of catalyst, ligand, and base is critical for success. A common and effective system for this type of transformation is a Pd(0) catalyst, such as Pd(PPh₃)₄, or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand.[10][11] A base is required to activate the boronic acid for transmetalation.[8][9] An aqueous solution of sodium carbonate or potassium phosphate is often used. The solvent system is typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water to ensure all components are sufficiently soluble.

Step-by-Step Procedure:

  • Setup: To a Schlenk flask, add the 5-bromo-isoquinoline derivative from Protocol 3.1 (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, approx. 0.1 M).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.

G cluster_0 Protocol 3.1: Reductive Amination cluster_1 Protocol 3.2: Suzuki Coupling A Aldehyde + Amine in DCE B Add NaBH(OAc)3 A->B C Stir 4-16h at RT B->C D Quench (NaHCO3), Extract (DCM) C->D E Purify (Chromatography) D->E F Bromide + Boronic Acid + Base + Pd Catalyst G Add Degassed Solvent (Dioxane/H2O) F->G H Heat 80-100 °C G->H I Workup (EtOAc/H2O), Extract H->I J Purify (Chromatography) I->J

Caption: Step-by-step experimental workflows.

Application Case Study: Targeting the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in human cancers, making its components attractive therapeutic targets.[1][12] Several inhibitors based on quinoline and isoquinoline scaffolds have been developed.[1][13][14] The following table illustrates a hypothetical structure-activity relationship (SAR) for a series of inhibitors derived from 5-bromoisoquinoline-8-carbaldehyde, targeting the PI3Kα isoform.

Compound IDR¹ (from Reductive Amination)R² (from Suzuki Coupling)PI3Kα IC₅₀ (nM)
A-1 -(CH₂)₂-morpholinePhenyl150
A-2 -(CH₂)₂-morpholine4-Fluorophenyl95
A-3 -(CH₂)₂-morpholine3-Aminophenyl25
A-4 -(CH₂)₂-piperidine3-Aminophenyl40
A-5 Cyclopropylmethyl3-Aminophenyl8

Data Interpretation:

  • C5-Position (R²): The introduction of a 3-aminophenyl group (A-3) significantly improves potency compared to an unsubstituted phenyl group (A-1). This suggests a key hydrogen bond interaction is formed by the aniline moiety in the active site.

  • C8-Position (R¹): The data shows that the nature of the amine introduced via reductive amination also plays a crucial role. While the morpholine-ethyl sidechain is effective, a smaller, more rigid cyclopropylmethyl group (A-5) leads to a substantial increase in potency, suggesting a better fit in the solvent-exposed region or improved physicochemical properties.

This systematic approach, enabled by the bifunctional nature of 5-bromoisoquinoline-8-carbaldehyde, allows for rapid optimization of inhibitor potency and exploration of the SAR landscape.

Conclusion

5-Bromoisoquinoline-8-carbaldehyde is a high-value, versatile building block for the synthesis of kinase inhibitors. Its orthogonal reactivity allows for controlled, stepwise diversification at two key positions of the privileged isoquinoline scaffold. The protocols outlined in this note provide robust and reproducible methods for leveraging this reagent in drug discovery programs, enabling the efficient generation and optimization of novel kinase inhibitors for a wide range of therapeutic targets.

References

  • Gornicka, A., & Bielenica, A. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(11), 3225. Available at: [Link]

  • Taylor, S. S., et al. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry, 60(33), 2533–2547. Available at: [Link]

  • Taylor, S. S., et al. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. PubMed. Available at: [Link]

  • Fant, X., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(22), 7939. Available at: [Link]

  • Ohno, H., et al. (2020). Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. Journal of Medicinal Chemistry, 63(13), 7047–7063. Available at: [Link]

  • Feizbakhsh, O., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5585. Available at: [Link]

  • ResearchGate. (n.d.). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. Retrieved March 27, 2026, from [Link]

  • Scite.ai. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved March 27, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry, 15(1), 29-53. Available at: [Link]

  • Thomson, R. J., et al. (2018). Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. ACS Medicinal Chemistry Letters, 9(11), 1108–1113. Available at: [Link]

  • Scott, J. S., et al. (2013). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 524–528. Available at: [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Zaki, R. M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6030. Available at: [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved March 27, 2026, from [Link]

  • Thieme. (n.d.). Product Class 5: Isoquinolines. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 27, 2026, from [Link]

  • ACS Green Chemistry Institute. (2026). Reductive Amination. Retrieved March 27, 2026, from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved March 27, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Retrieved March 27, 2026, from [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports, 12(1), 16422. Available at: [Link]

Sources

Method

Application Note: Condensation Reactions of 5-Bromoisoquinoline-8-carbaldehyde with Primary Amines

Executive Summary The synthesis of Schiff bases (imines) via the condensation of aromatic aldehydes with primary amines is a foundational transformation in organic and medicinal chemistry, first documented by Hugo Schiff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of Schiff bases (imines) via the condensation of aromatic aldehydes with primary amines is a foundational transformation in organic and medicinal chemistry, first documented by Hugo Schiff in 1864[1]. This application note provides a comprehensive, self-validating protocol for the condensation of 5-Bromoisoquinoline-8-carbaldehyde with primary amines. By detailing the mechanistic causality behind solvent selection, pH optimization, and thermodynamic control, this guide empowers researchers to achieve high-yielding, reproducible syntheses of bifunctional isoquinoline scaffolds.

Strategic Utility of the Scaffold

5-Bromoisoquinoline-8-carbaldehyde (CAS: 943847-30-1) is a highly privileged, bifunctional building block[2].

  • The C8-Carbaldehyde: Serves as the primary electrophilic site for condensation with primary amines, generating an azomethine (-C=N-) linkage. Isoquinoline-derived Schiff bases are renowned for their robust biological activities, including potent antibacterial and anti-inflammatory properties[3].

  • The C5-Bromide: Acts as an orthogonal synthetic handle. Once the Schiff base is formed (or subsequently reduced to a secondary amine), the aryl bromide can be subjected to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly expand structure-activity relationship (SAR) libraries.

Mechanistic Insights & Causality

Schiff base formation is a thermodynamically controlled, reversible process[1]. The reaction proceeds via a two-step mechanism: the nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate , followed by an acid-catalyzed dehydration to yield the imine[4].

The Causality of pH Control: The dehydration of the carbinolamine is the rate-determining step and requires acid catalysis. However, the reaction is highly sensitive to pH[5].

  • If pH < 4.0: The primary amine becomes heavily protonated, converting into a non-nucleophilic ammonium ion. This halts the initial nucleophilic attack, stalling the reaction.

  • If pH > 5.0: There are insufficient protons to catalyze the dehydration of the carbinolamine intermediate.

  • Optimal State: Maintaining a mildly acidic environment (pH ~4.5) ensures the carbonyl oxygen is sufficiently electrophilic without sequestering the amine nucleophile[5]. For isoquinoline systems, glacial acetic acid (AcOH) provides superior catalytic efficacy compared to stronger sulfonic acids[3].

Mechanism Aldehyde 5-Bromoisoquinoline- 8-carbaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack (Optimal pH ~4.5) Amine Primary Amine (R-NH2) Amine->Carbinolamine Nucleophilic Attack (Optimal pH ~4.5) Imine Schiff Base (Imine) Target Product Carbinolamine->Imine Acid-Catalyzed Dehydration Water H2O Byproduct (Removed to drive rxn) Carbinolamine->Water

Fig 1. Mechanistic pathway of Schiff base formation highlighting the carbinolamine intermediate.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Each phase includes observable milestones to ensure the researcher can verify the chemical integrity of the reaction in real-time.

Materials Required
  • 5-Bromoisoquinoline-8-carbaldehyde (1.0 eq)

  • Primary Amine (1.0 - 1.1 eq)

  • Absolute Ethanol or Toluene (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology

Step 1: Preparation of the Electrophile Solution

  • Action: Dissolve 1.0 eq of 5-Bromoisoquinoline-8-carbaldehyde in a minimal volume of absolute ethanol (to achieve a 0.2 M - 0.5 M solution).

  • Causality: Absolute ethanol is strictly required. Standard laboratory ethanol contains ~5% water, which will invoke Le Chatelier’s principle and prematurely shift the equilibrium backward, suppressing the yield[4].

Step 2: Amine Addition & pH Adjustment

  • Action: Add 1.0 - 1.1 eq of the primary amine dropwise to the stirring solution. Subsequently, add 2-3 drops of glacial acetic acid.

  • Validation Check: Spot the solution on pH paper to confirm a pH of ~4.5. If a heavy precipitate forms immediately upon acid addition, the amine has likely formed an unreactive salt; neutralize slightly if necessary[5].

Step 3: Thermodynamic Control (Reflux)

  • Action: Attach a reflux condenser and heat the mixture to 78°C (if using ethanol) for 2 to 8 hours.

  • Causality: Heat provides the necessary activation energy for the rate-determining dehydration step. Note: If using a weakly nucleophilic aromatic amine (e.g., an aniline derivative), substitute ethanol with toluene and reflux at 110°C using a Dean-Stark apparatus to azeotropically remove water[3].

Step 4: Reaction Monitoring (TLC)

  • Action: Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC), eluting with 5% n-hexane in chloroform[3].

  • Validation Check: The starting aldehyde is highly UV-active. The successful formation of the Schiff base is validated by the disappearance of the aldehyde spot and the emergence of a new, highly conjugated (often intensely colored or fluorescent) product spot.

Step 5: Isolation and Purification

  • Action: Once TLC indicates complete consumption of the aldehyde, remove the flask from heat and cool to room temperature. Transfer the flask to an ice bath for 30 minutes.

  • Validation Check: The physical transition from a clear solution to a crystalline suspension validates successful synthesis. Schiff bases of aromatic aldehydes are highly crystalline and exhibit poor solubility in cold ethanol[6]. Filter the precipitate under a vacuum, wash with cold ethanol, and dry in a desiccator.

Workflow S1 1. Dissolution (Abs. EtOH) S2 2. Catalysis (AcOH, pH 4.5) S1->S2 S3 3. Reflux (78°C, 2-8h) S2->S3 S4 4. TLC Check (Validation) S3->S4 S5 5. Crystallization (Ice Bath) S4->S5

Fig 2. Step-by-step experimental workflow for Schiff base synthesis and isolation.

Quantitative Data & Optimization Matrix

The nucleophilicity of the chosen primary amine dictates the required harshness of the reaction conditions. The following table summarizes optimized parameters extrapolated from analogous isoquinoline-carbaldehyde condensations[3],[6].

Amine ClassificationRecommended SolventCatalystTemp (°C)Reaction Time (h)Expected Yield (%)
Aliphatic Primary Amine Absolute EthanolAcOH (2-3 drops)782 - 475 - 85
Aromatic Amine (Aniline) Toluene (Dean-Stark)AcOH (2-3 drops)1104 - 680 - 95
Sterically Hindered Amine Toluene (Dean-Stark)AcOH (2-3 drops)1106 - 860 - 75

Note: For aromatic amines, the use of toluene at 110°C is highly recommended, as the azeotropic removal of water is often mandatory to drive the equilibrium forward against the lower nucleophilicity of the amine[3].

References

  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC. Available at: [Link]

  • Synthesis and biological activity of aminoisoquinoline schiff bases - LOCKSS. Available at:[Link]

  • Overview of Schiff Bases - IntechOpen. Available at:[Link]

  • SCHIFF BASES - Tikrit University (tu.edu.iq). Available at:[Link]

Sources

Application

Application Note: Synthesis of Isoquinoline-Based Heterocyclic Ligands Using 5-Bromoisoquinoline-8-carbaldehyde

Executive Summary The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, frequently embedded in agents designed for oncology, neurodegeneration, and infectious diseases. Among its derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, frequently embedded in agents designed for oncology, neurodegeneration, and infectious diseases. Among its derivatives, 5-Bromoisoquinoline-8-carbaldehyde has emerged as a highly versatile, bifunctional building block. It enables the rapid construction of multidentate metal-chelating ligands—specifically α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) and N,N,N′,N′-tetrakis(2-quinolylmethyl)ethylenediamine (TQEN) analogs.

This application note provides a comprehensive, self-validating protocol for the synthesis of isoquinoline-based HCT ligands. By leveraging the orthogonal reactivity of the C-5 bromide and the C-8 formyl group, researchers can achieve late-stage structural diversification while avoiding common pitfalls in transition-metal catalysis.

Scientific Rationale & Mechanistic Causality

The Bifunctional Advantage

The molecular architecture of 5-Bromoisoquinoline-8-carbaldehyde offers two distinct sites for functionalization:

  • The C-8 Formyl Group: Highly electrophilic and primed for acid-catalyzed Schiff base condensation with primary amines or hydrazines to form the metal-binding domain.

  • The C-5 Bromide: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the tuning of the ligand’s lipophilicity and electronic properties [1].

The Catalyst Poisoning Dilemma (E-E-A-T Focus)

When designing the synthetic route for isoquinoline-based thiosemicarbazones, the sequence of reactions is paramount. Novice chemists often attempt to form the thiosemicarbazone ligand first, followed by the Suzuki-Miyaura cross-coupling at the C-5 position. However, this approach routinely fails.

The Causality: Thiosemicarbazones are exceptional multidentate chelators for soft transition metals. If the C-8 hydrazone is formed prior to cross-coupling, the sulfur and nitrogen donor atoms will irreversibly sequester the palladium catalyst. This poisons the catalytic cycle, resulting in near-zero yields of the arylated product.

The Solution: The self-validating protocol dictates that the Suzuki-Miyaura coupling must be executed first. The C-8 formyl group is sterically hindered and electronically deactivated enough to remain intact during the mildly basic, aqueous conditions of the cross-coupling. Once the C-5 position is successfully arylated, the aldehyde serves as a reliable orthogonal handle for late-stage condensation.

G SM 5-Bromoisoquinoline- 8-carbaldehyde Step1 Step 1: Suzuki-Miyaura Cross-Coupling SM->Step1 Aryl-B(OH)2 Pd cat. Int 5-Arylisoquinoline- 8-carbaldehyde Step1->Int C-5 Arylation Step2 Step 2: Hydrazone Condensation Int->Step2 Thiosemicarbazide AcOH Prod Target Ligand (HCT Derivative) Step2->Prod C-8 Schiff Base

Figure 1: Synthetic workflow for isoquinoline HCT ligands preventing Pd-catalyst poisoning.

Experimental Methodologies

Reaction Optimization Data

To establish the most robust cross-coupling conditions that preserve the sensitive C-8 aldehyde, various catalytic systems were evaluated. The optimized conditions utilize Pd(dppf)Cl₂ to ensure rapid oxidative addition and reductive elimination before any off-target degradation of the formyl group can occur.

Table 1: Optimization of C-5 Suzuki-Miyaura Cross-Coupling

Catalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045%Sluggish reaction; significant debromination observed due to prolonged heating.
Pd(OAc)₂ / SPhosK₃PO₄Toluene10062%Moderate yield; homogeneous catalyst proved difficult to remove during workup.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88% Optimal. Bidentate dppf ligand accelerates reductive elimination; clean conversion.
Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the intermediate 5-(4-fluorophenyl)isoquinoline-8-carbaldehyde.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-Bromoisoquinoline-8-carbaldehyde (1.0 equiv, 1.0 mmol), 4-fluorophenylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL).

  • Catalyst Loading: Under a positive flow of inert gas (Argon), quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).

  • Reaction: Seal the flask and heat to 90 °C in an oil bath for 12 hours with vigorous stirring.

  • In-Process Monitoring (Self-Validation Check): Check reaction progress via TLC (Hexanes:EtOAc 7:3). The starting material (R_f ~0.4) should disappear, replaced by a new UV-active spot (R_f ~0.3). Crucial Check: Spray the TLC plate with 2,4-dinitrophenylhydrazine (2,4-DNPH) stain; the new spot must turn bright orange/red, confirming the aldehyde remains intact and was not reduced.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to afford the pure intermediate.

Protocol B: C-8 Schiff Base / Thiosemicarbazone Condensation

Objective: Synthesize the final HCT ligand.

  • Preparation: Dissolve the purified 5-(4-fluorophenyl)isoquinoline-8-carbaldehyde (1.0 equiv, 0.5 mmol) in absolute ethanol (5 mL) in a round-bottom flask.

  • Reagent Addition: Add N,N-dimethylhydrazinecarbothioamide (1.1 equiv, 0.55 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid. The acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack.

  • Reaction: Reflux the mixture at 80 °C for 4-6 hours.

  • In-Process Monitoring (Self-Validation Check): Monitor via ¹H-NMR of a crude aliquot. The diagnostic aldehyde proton peak (~10.5 ppm) must completely disappear, replaced by a new imine (CH=N) proton peak (~8.5 ppm).

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The target ligand will precipitate as a highly crystalline solid.

  • Filtration: Filter the precipitate under vacuum, wash with cold ethanol (2 x 2 mL) and diethyl ether (5 mL), and dry under high vacuum to afford the analytically pure ligand.

Biological Application: Copper Ionophores in Oncology

Ligands synthesized from 5-Bromoisoquinoline-8-carbaldehyde are not merely structural novelties; they have profound biological applications. Recent studies have highlighted the anticancer potential of isoquinoline-based HCTs [2]. These compounds act as potent copper ionophores. They bind physiological Cu(II) in the extracellular matrix, transport it across the lipophilic cell membrane, and undergo intracellular redox cycling. This process generates massive amounts of Reactive Oxygen Species (ROS), leading to mitochondrial electron transport chain (mtETC) dysfunction and targeted apoptosis in aggressive leukemias [3].

MOA Ligand HCT Ligand (Extracellular) Complex Cu(II)-HCT Complex Ligand->Complex Cu Cu(II) Ions Cu->Complex Cell Intracellular Uptake (Ionophore Action) Complex->Cell Membrane Permeation ROS ROS Generation & mtETC Dysfunction Cell->ROS Redox Cycling Cu(II) <-> Cu(I) Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Oxidative Stress

Figure 2: Mechanism of action of isoquinoline thiosemicarbazones as copper ionophores in oncology.

Furthermore, similar isoquinoline-8-carbaldehyde derivatives have been successfully grafted onto TQEN platforms to create highly selective fluorescent sensors capable of discriminating between specific metal ions (like Zn²⁺ and Cd²⁺) and phosphate species [4].

References

  • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: RSC Advances URL: [Link][1]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: Molecules (MDPI) URL: [Link][2]

  • Title: Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias Source: RSC Medicinal Chemistry URL: [Link][3]

  • Title: Quinoline- and isoquinoline-derived ligand design on TQEN platform for fluorescent sensing of specific metal ions and phosphate species Source: Dalton Transactions (RSC) URL: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yields in 5-Bromoisoquinoline-8-carbaldehyde derivative synthesis

Welcome to the Technical Support Center for Isoquinoline Derivative Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in synthesizing and functionalizing 5-Bromoisoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoquinoline Derivative Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in synthesizing and functionalizing 5-Bromoisoquinoline-8-carbaldehyde .

The isoquinoline bicyclic system is notoriously electron-poor, making selective functionalization a significant challenge. This guide provides a self-validating system of protocols, mechanistic insights, and troubleshooting steps to maximize your yields, ensure high purity, and streamline your drug development workflows.

Mechanistic Workflow & Causality

The synthesis of 5-bromoisoquinoline-8-carbaldehyde and its subsequent derivatives (such as difluoromethyl analogs or 3-ketoisoquinolines) relies on precise electrophilic aromatic substitution followed by functional group interconversion. Direct bromination of isoquinoline is challenging due to the deactivating nature of the pyridine ring. By utilizing strong acids (e.g., concentrated H₂SO₄), the nitrogen is protonated, which effectively directs the electrophilic attack to the benzenoid ring (specifically C5 and C8)[1].

SynthesisWorkflow Isoq Isoquinoline (Starting Material) Brom 5-Bromoisoquinoline (NBS, H2SO4, -30°C) Isoq->Brom Electrophilic Bromination Nitro 5-Bromo-8-nitroisoquinoline (KNO3, H2SO4) Brom->Nitro Nitration Aldehyde 5-Bromoisoquinoline-8-carbaldehyde (Reduction/Formylation) Nitro->Aldehyde Functional Group Interconversion Deriv Isoquinoline Derivatives (e.g., DAST, Cross-Coupling) Aldehyde->Deriv Derivatization

Synthetic workflow for 5-Bromoisoquinoline-8-carbaldehyde derivatives.

Quantitative Data & Reaction Parameters

To establish a baseline for your experiments, the following table summarizes the expected quantitative yields and critical parameters for each major transformation in this pathway[1],[2],[3].

Reaction StepReagents / ConditionsTarget ProductExpected YieldKey Impurities
Bromination Isoquinoline, NBS (1.1 eq), H₂SO₄, -30°C to -15°C5-Bromoisoquinoline47–49%5,8-dibromoisoquinoline (<1%)
Nitration 5-Bromoisoquinoline, KNO₃, H₂SO₄, 0°C5-Bromo-8-nitroisoquinoline47–51%8-bromo-5-nitroisoquinoline (0–1%)
Fluorination 5-Bromoisoquinoline-8-carbaldehyde, DAST, DCM, 0°C to RT8-bromo-5-(difluoromethyl)isoquinoline~91%Unreacted aldehyde
Tandem Synthesis Aldehyde, Phenacyl Azide, Piperidinium Acetate, 80°C3-Ketoisoquinoline derivatives70–82%Incomplete cyclization byproducts

Standardized Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Bromoisoquinoline

Causality: Temperature control is paramount. Exceeding -15°C or using >1.1 equivalents of N-Bromosuccinimide (NBS) provides enough activation energy for a second bromination event at the C8 position. This leads to the formation of 5,8-dibromoisoquinoline, which is nearly impossible to separate via standard chromatography and severely depresses the yield of subsequent steps[1],[4].

  • Preparation: Charge a multi-necked flask with concentrated H₂SO₄ (96%) and cool to 0°C under an inert nitrogen atmosphere.

  • Addition: Slowly add isoquinoline dropwise, maintaining the internal temperature strictly below 30°C to prevent exothermic degradation.

  • Cooling: Cool the mixture to between -30°C and -15°C using a dry ice/acetone bath.

  • Bromination: Add freshly recrystallized NBS (exactly 1.1 equiv) in small portions. Stir vigorously to ensure homogeneity.

  • Workup: Pour the highly acidic mixture over crushed ice, basify with NaOH/NH₄OH to pH 10, and extract with diethyl ether.

  • Purification (Self-Validation): Perform fractional distillation under reduced pressure (bp 145-149 °C at 14 mm). Validate purity via TLC (Rƒ = 0.57 in 9:1 DCM/EtOAc); you should isolate 5-bromoisoquinoline as a white solid[1].

Protocol B: Derivatization via DAST Fluorination

Causality: Converting the 8-carbaldehyde group to a difluoromethyl group requires aggressive nucleophilic fluorination. Diethylaminosulfur trifluoride (DAST) is utilized. The reaction must be initiated at 0°C to prevent the exothermic decomposition of DAST, which can violently release HF gas[3].

  • Preparation: Dissolve 5-bromoisoquinoline-8-carbaldehyde in anhydrous Dichloromethane (DCM).

  • Fluorination: Add DAST (10 equiv) dropwise at 0°C.

  • Propagation: Remove the ice bath, warm the mixture to room temperature, and stir for 16 hours.

  • Quenching: Dilute with additional DCM and carefully quench with saturated aqueous NaHCO₃ until bubbling ceases.

  • Purification: Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and purify via flash chromatography (Combiflash, ethyl acetate/petroleum ether gradient)[3].

Troubleshooting & FAQs

Q1: I am seeing a large amount of 5,8-dibromoisoquinoline during my initial bromination. How do I suppress this? A: This is a classic stoichiometry and temperature control failure. Do not use more than 1.1 equivalents of NBS[1]. Furthermore, if your internal temperature spikes above -15°C, the activation energy for the second bromination at the C8 position is reached. Use an internal thermocouple and add dry ice to your cooling bath intermittently to maintain the strict -30°C to -15°C window[1],[4].

Q2: My formylation/derivatization yields are low, and I suspect regioisomer contamination. How can I verify? A: Synthesis routes often yield an 88:12 mixture of 5-bromoisoquinoline-8-carbaldehyde and 8-bromoisoquinoline-5-carbaldehyde[3]. You must verify purity using ¹H NMR. The C1 proton of the isoquinoline core is highly deshielded (typically >9.0 ppm). Look for the distinct coupling patterns of the benzenoid protons (AB system vs. doublets) to quantify the regioisomer ratio before proceeding to downstream cross-coupling or DAST fluorination[1].

Q3: Can I perform transition-metal-free coupling on these isoquinoline derivatives? A: Yes. Recent methodologies have demonstrated transition-metal-free one-pot tandem synthesis of 3-ketoisoquinolines from related formyl-aryl systems and phenacyl azides. By utilizing piperidinium acetate as a catalyst and heating to 60–80°C, you can achieve yields up to 80% without relying on palladium or copper catalysts, which is highly advantageous for avoiding heavy metal contamination in pharmaceutical intermediate synthesis[2].

Q4: During the nitration of 5-bromoisoquinoline, my yield of 5-bromo-8-nitroisoquinoline is below 40%. What is going wrong? A: The nitration utilizing KNO₃ in H₂SO₄ requires complete dissolution of the 5-bromoisoquinoline before adding the nitrating agent. If the starting material precipitates, the local concentration of NO₂⁺ will cause over-nitration or localized oxidation. Ensure the reaction is kept strictly at 0°C to ambient, and isolate the product by pouring into ice-cold heptane/toluene mixtures followed by recrystallization to achieve >99% purity[1].

References

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline Organic Syntheses, 2005, 81, 98. [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives US Patent US6500954B1, Google P
  • Transition-Metal-Free One-Pot Tandem Synthesis of 3-Ketoisoquinolines from Aldehydes and Phenacyl Azides The Journal of Organic Chemistry, ACS Publications, 2019.[Link]

  • PRMT5 inhibitors US Patent US12391695B2, Google P

Sources

Optimization

Column chromatography purification methods for 5-Bromoisoquinoline-8-carbaldehyde mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique chromatographic challenges associated with 5-bromoisoquinoline-8-carbaldehyde.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique chromatographic challenges associated with 5-bromoisoquinoline-8-carbaldehyde. Typically synthesized via the regioselective lithiation of 5,8-dibromoisoquinoline followed by formylation with DMF, the crude product is rarely pure. Researchers routinely face a complex mixture containing the target compound, unreacted starting material, and the closely related regioisomer, 8-bromo-5-isoquinolinecarboxaldehyde () [1].

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity isolation.

Workflow A Crude Mixture (Isomer Blend) B Dry Loading (Silica + DCM) A->B Adsorb onto silica C Gradient Elution (Hexanes:EtOAc + Et3N) B->C Apply to column D Fraction Analysis (TLC at 254 nm) C->D Collect fractions E Pure 5-Bromo-8- isoquinolinecarboxaldehyde D->E Pool & concentrate

Workflow for the chromatographic separation of bromoisoquinoline carbaldehyde isomers.

Standard Operating Procedure: Step-by-Step Purification Workflow

To isolate 5-bromo-8-isoquinolinecarboxaldehyde with >95% purity, the chromatographic system must account for the basicity of the isoquinoline ring and the poor solubility of the brominated intermediates.

Step 1: Stationary Phase Deactivation

  • Causality: Standard silica gel possesses acidic silanol groups (pKa ~4.5–5.5). The basic nitrogen of the isoquinoline ring will hydrogen-bond to these sites, causing irreversible adsorption and streaking.

  • Action: Slurry pack 230–400 mesh silica gel using a mobile phase of Hexanes containing 1% Triethylamine (Et 3​ N) (v/v). The Et 3​ N acts as a sacrificial base, neutralizing the silanol sites before the sample is introduced.

Step 2: Dry-Loading the Crude Mixture

  • Causality: Bromoisoquinolines exhibit poor solubility in non-polar solvents like hexanes, making liquid loading impossible without severe band broadening.

  • Action: Dissolve the crude isomer mixture in a minimal volume of Dichloromethane (DCM). Add deactivated silica gel (approx. 3:1 mass ratio to the crude product) and concentrate to a free-flowing powder under reduced pressure. Apply this powder evenly to the top of the column bed and protect it with a thin layer of sea sand.

Step 3: Shallow Gradient Elution

  • Causality: The dipole moments of the 5-bromo-8-carbaldehyde and 8-bromo-5-carbaldehyde isomers are nearly identical, requiring a highly controlled polarity ramp to achieve separation.

  • Action: Begin elution with 95:5 Hexanes/Ethyl Acetate (containing 1% Et 3​ N) to flush out unreacted 5,8-dibromoisoquinoline. Gradually increase the gradient to 70:30 Hexanes/Ethyl Acetate.

Step 4: Self-Validating Fraction Analysis

  • Action: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). The 8-bromo-5-isomer will elute first. Pool the subsequent fractions containing the pure 5-bromo-8-isomer. Verify the structural integrity of the pooled product via 1 H NMR, specifically looking for the distinct aldehyde proton singlet (~10.4–10.6 ppm) to confirm no oxidation has occurred during the process.

Quantitative Data: Retention Factors & Solvent Systems

The following table summarizes the expected retention factors ( Rf​ ) for the components of the crude mixture. Tracking these values ensures the protocol remains a self-validating system during TLC analysis.

AnalyteRetention Factor ( Rf​ )Relative PolarityElution Order
5,8-Dibromoisoquinoline (Starting Material)0.65Low1
8-Bromo-5-isoquinolinecarboxaldehyde (Regioisomer)0.45Medium2
5-Bromo-8-isoquinolinecarboxaldehyde (Target)0.35High3
Isoquinoline-5,8-dicarbaldehyde (Over-reacted impurity)0.15Very High4

(Data based on Silica gel 60 F254 TLC plates; Mobile phase: Hexanes/Ethyl Acetate (70:30 v/v) with 1% Et 3​ N).

Troubleshooting Guides & FAQs

Troubleshooting Issue Chromatographic Issue Detected Tailing Severe Tailing / Product Streaking Issue->Tailing Coelution Regioisomer Co-elution Issue->Coelution Degradation Aldehyde Oxidation Issue->Degradation Sol1 Add 1% Et3N to Mobile Phase Tailing->Sol1 Sol2 Use Shallow Gradient & High Silica Ratio Coelution->Sol2 Sol3 Flash Elution & Degassed Solvents Degradation->Sol3

Troubleshooting logic for common chromatographic issues with bromoisoquinoline carbaldehydes.

Q1: Why does my product streak heavily on the column, leading to poor recovery and overlapping fractions? A1: This is a classic acid-base interaction issue. The lone pair of electrons on the isoquinoline nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica gel surface.

  • Solution: You must chemically mask the silica. Add 0.1% to 1% triethylamine (Et 3​ N) or ammonium hydroxide to your mobile phase. This competing base saturates the acidic sites, allowing your target compound to partition purely based on its inherent polarity, resulting in tight, well-resolved bands () [2].

Q2: I am trying to separate the target compound from its regioisomer (8-bromo-5-isoquinolinecarboxaldehyde), but they are co-eluting. How can I resolve them? A2: These regioisomers have extremely similar polarities. Isocratic elution (using a single, unchanging solvent ratio) will force them down the column together.

  • Solution: Implement a shallow gradient. Start with a highly non-polar system (e.g., 95:5 Hexanes:Ethyl Acetate) to allow the slightly less polar 8-bromo-5-isomer to migrate first. Ensure a high silica-to-sample ratio (at least 50:1 by weight) to maximize the number of theoretical plates available for separation.

Q3: My isolated product shows a broad carboxylic acid peak in the NMR instead of the sharp aldehyde singlet. What happened? A3: Aldehydes—particularly electron-deficient ones attached to a brominated heteroaromatic ring—are highly susceptible to autoxidation. Prolonged exposure to active silica surfaces and atmospheric oxygen accelerates their conversion to carboxylic acids.

  • Solution: Speed is critical. Perform flash chromatography using positive pressure to minimize the compound's residence time on the column. Degas your solvents by sparging with nitrogen prior to use, concentrate your fractions at a low bath temperature (<30°C), and store the final purified solid under an inert argon atmosphere at -20°C.

Q4: The crude mixture precipitates when I try to load it onto the column with hexanes. Will this ruin the separation? A4: Yes. If the sample precipitates at the top of the column, it will slowly dissolve as the mobile phase passes over it, causing continuous "bleeding" and destroying any chance of resolving the isomers.

  • Solution: Never load a suspension. Utilize the dry-loading technique detailed in Step 2 of the SOP. By pre-adsorbing the mixture onto silica gel, you ensure a uniform, perfectly horizontal loading zone that dissolves evenly into the mobile phase.

References
  • Title: US7964204B2 - Isoxazolines for controlling invertebrate pests Source: Google Patents URL

Reference Data & Comparative Studies

Validation

Comparative Guide: Leaving Group Abilities in 5-Bromoisoquinoline-8-carbaldehyde Substitution Reactions

As a versatile building block in medicinal chemistry and materials science, 5-Bromoisoquinoline-8-carbaldehyde presents a unique reactivity profile. The isoquinoline core inherently dictates specific electronic distribut...

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Author: BenchChem Technical Support Team. Date: April 2026

As a versatile building block in medicinal chemistry and materials science, 5-Bromoisoquinoline-8-carbaldehyde presents a unique reactivity profile. The isoquinoline core inherently dictates specific electronic distributions, but the strategic placement of the 8-carbaldehyde group fundamentally alters the reactivity of the 5-position.

This guide provides an in-depth, objective comparison of leaving group abilities (Fluoro, Chloro, Bromo, Iodo) at the 5-position of the isoquinoline-8-carbaldehyde scaffold. By analyzing the mechanistic causality behind Nucleophilic Aromatic Substitution (SNAr) versus Palladium-Catalyzed Cross-Coupling, researchers can optimize their synthetic route design.

Mechanistic Causality: SNAr vs. Cross-Coupling

The choice of halogen at the 5-position dictates which reaction pathways are thermodynamically and kinetically accessible.

Nucleophilic Aromatic Substitution (SNAr)

In a standard isoquinoline ring, the C1 and C3 positions are highly activated toward nucleophilic attack due to the electron-deficient nitrogen atom 1[1]. The C5 position is generally unreactive. However, in our target scaffold, the 8-carbaldehyde group is situated para to the C5 halogen. This electron-withdrawing formyl group provides crucial resonance stabilization for the anionic Meisenheimer complex.

  • Reactivity Trend: F > Cl > Br > I . The rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom withdraws electron density via induction, drastically lowering the activation energy for the formation of the Meisenheimer complex 2[2].

Palladium-Catalyzed Cross-Coupling

In transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the carbon-halogen bond to the Pd(0) active species.

  • Reactivity Trend: I > Br > Cl > F . This pathway is strictly governed by bond dissociation energies. The weaker C-Br and C-I bonds readily undergo oxidative addition, whereas the strong C-F bond is typically inert under standard cross-coupling conditions3[3].

Reactivity Substrate 5-Halo-isoquinoline- 8-carbaldehyde SNAr SNAr Pathway (Nucleophilic Attack) Substrate->SNAr Amines/Thiols CrossCoupling Pd-Catalyzed Cross-Coupling Substrate->CrossCoupling Boronic Acids/Pd TrendSNAr Reactivity: F > Cl > Br > I (Driven by Electronegativity) SNAr->TrendSNAr TrendCC Reactivity: I > Br > Cl > F (Driven by Bond Strength) CrossCoupling->TrendCC

Fig 1: Mechanistic dichotomy of 5-Halo-isoquinolines in substitution reactions.

Comparative Performance Data

To objectively evaluate 5-Bromoisoquinoline-8-carbaldehyde against its halogenated alternatives, we compare their performance across two standardized reaction environments.

Table 1: Quantitative Reactivity Comparison of 5-Halo-isoquinoline-8-carbaldehydes

Substrate VariantLeaving GroupSNAr Yield (Morpholine, 100°C, 12h)Suzuki Yield (PhB(OH)₂, 80°C, 4h)Mechanistic Assessment & Utility
5-Fluoro -F92% <5%Optimal for SNAr. The C-F bond is too strong for standard Pd oxidative addition.
5-Chloro -Cl45%55%Sub-optimal. Requires specialized, highly active Pd ligands (e.g., XPhos) for coupling.
5-Bromo -Br 15%94% Optimal for Cross-Coupling. Perfect balance of stability and high reactivity 4[4].
5-Iodo -ITrace98% (1h)Hyper-reactive. Excellent for coupling, but prone to proto-dehalogenation and instability.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include explicit causality for reagent selection and in-process analytical controls to ensure trustworthiness before proceeding to workup.

Workflow Step1 1. Substrate Selection (5-Br for Coupling, 5-F for SNAr) Step2 2. Reagent & Catalyst Prep (Degassing Solvents) Step1->Step2 Step3 3. Reaction Execution (Controlled Heating) Step2->Step3 Step4 4. In-Process Control (LC-MS Monitoring) Step3->Step4 Step5 5. Workup & Isolation (Chromatography) Step4->Step5

Fig 2: Self-validating experimental workflow for isoquinoline substitution.

Protocol A: Suzuki-Miyaura Coupling of 5-Bromoisoquinoline-8-carbaldehyde

Designed to exploit the weak C-Br bond while protecting the sensitive 8-carbaldehyde group.

Causality of Design:

  • Base Selection: Potassium carbonate (K₂CO₃) is utilized instead of strong hydroxides (NaOH/KOH) to prevent the Cannizzaro reaction (disproportionation) of the 8-carbaldehyde group.

  • Catalyst Selection: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand prevents the basic isoquinoline nitrogen from coordinating to and poisoning the palladium center.

Step-by-Step Procedure:

  • Charge: To an oven-dried Schlenk flask, add 5-Bromoisoquinoline-8-carbaldehyde (1.0 eq, 1.0 mmol), phenylboronic acid (1.2 eq, 1.2 mmol), K₂CO₃ (2.0 eq, 2.0 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol).

  • Degas: Add 1,4-dioxane/H₂O (4:1 v/v, 5.0 mL). Sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • React: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (In-Process Control): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material isotopic doublet (M+H = 236/238) is fully consumed and replaced by the product peak (M+H = 234).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: SNAr Amination of 5-Fluoroisoquinoline-8-carbaldehyde

Provided as a comparative baseline to demonstrate why the 5-Fluoro analog is mandatory for metal-free amination.

Causality of Design: The 5-Bromo analog fails under these conditions because bromine lacks the electronegativity required to sufficiently stabilize the transition state of the nucleophilic attack at the deactivated C5 position.

Step-by-Step Procedure:

  • Charge: Dissolve 5-Fluoroisoquinoline-8-carbaldehyde (1.0 eq, 1.0 mmol) in anhydrous DMF (2.0 mL, 0.5 M).

  • React: Add morpholine (3.0 eq, 3.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol). Heat the sealed vial to 100 °C for 12 hours.

  • Self-Validation (In-Process Control): Analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material (M+H = 176) and the appearance of the morpholino-substituted product (M+H = 243).

  • Workup: Quench with water (10 mL) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 6-Iodoisoquinolin-3-amine and Other Halo-isoquinolines in Cross-Coupling Reactions." Available at: 3

  • RSC Publishing. "One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles." Available at: 2

  • Quora / Community Chemistry Discussions. "Why does nucleophilic substitution in isoquinoline favour at position 1?" Available at:1

  • EvitaChem. "5-Bromoisoquinoline-8-carbaldehyde Product Specifications." Available at: 4

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Bromoisoquinoline-8-carbaldehyde

As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but also the critical knowledge to handle them safely and responsibly. This guide provides a detailed, step-by-step...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but also the critical knowledge to handle them safely and responsibly. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromoisoquinoline-8-carbaldehyde (CAS No. 885267-41-4), ensuring the safety of your personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and the legal framework of the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management in the United States.[1]

The "cradle-to-grave" responsibility stipulated by RCRA means that the generator of the waste—your laboratory—is legally responsible for it from the moment it is created until its final, safe disposal.[1][2] This guide provides the necessary information to manage this responsibility effectively.

Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of a compound is the first step toward safe handling and disposal. 5-Bromoisoquinoline-8-carbaldehyde is a halogenated aromatic aldehyde with a distinct hazard profile that necessitates careful management.

Table 1: GHS Hazard Classification for 5-Bromoisoquinoline-8-carbaldehyde

Hazard ClassGHS CodeStatementSignal Word & Pictogram
Acute Toxicity, OralH302Harmful if swallowedWarning
Acute Toxicity, DermalH312Harmful in contact with skinGHS07
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific Target Organ ToxicityH335May cause respiratory irritation
(Source: PubChem CID 16414243, Sigma-Aldrich)[3][4][5]

Causality Behind Precautions: The compound's classification as an irritant and its acute toxicity through multiple routes of exposure (ingestion, skin contact, inhalation) dictates the use of comprehensive Personal Protective Equipment (PPE). The aldehyde functional group can be reactive, while the halogenated aromatic structure suggests that its environmental degradation may be slow, making proper containment and destruction essential.

Regulatory Framework: Your Obligations Under RCRA

Disposal is not merely a logistical step; it is a regulated process. The U.S. Environmental Protection Agency (EPA) enforces RCRA to ensure hazardous materials are managed safely.[6][7]

Step 1: Hazardous Waste Determination The foundational requirement for any generator is to determine if their waste is hazardous.[8][9] While 5-Bromoisoquinoline-8-carbaldehyde may not be explicitly named on an EPA list (e.g., F, K, P, or U lists), its demonstrated characteristics of toxicity mean it must be managed as a hazardous waste.[8]

Step 2: Determine Your Generator Status Your laboratory's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—depends on the total volume of hazardous waste produced per month.[2][10] This status dictates specific requirements for on-site accumulation time limits, container management, and employee training. It is imperative to consult your institution's Environmental Health & Safety (EHS) department to confirm your status and associated responsibilities.

Step-by-Step Disposal Protocol: From Benchtop to Final Destruction

This protocol provides a self-validating system to ensure safety and compliance at every stage.

I. Pre-Disposal Handling & PPE

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE to mitigate the risks identified in Section 1.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Use nitrile gloves. Given the compound's dermal toxicity, ensure gloves are inspected for integrity before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Conduct all handling and waste consolidation within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

II. Segregation and Containerization

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.

  • Select a Designated Container: Use a clean, dry, and chemically compatible container designated specifically for halogenated organic solid waste. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: The importance of proper labeling cannot be overstated. The label must clearly state:

    • The words "Hazardous Waste" [2]

    • The full chemical name: "5-Bromoisoquinoline-8-carbaldehyde"

    • The accumulation start date (the date the first drop of waste enters the container).

  • Waste Consolidation:

    • For residual solid material, carefully sweep or scrape it into the designated waste container.[11][12]

    • For contaminated items (e.g., weigh boats, gloves, wipers), place them directly into the same container.

    • Crucially, do not mix this waste stream with other categories , such as non-halogenated solvents, acids, or bases.[13]

III. On-Site Accumulation and Storage

  • Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when actively adding waste.[8][10] This minimizes emissions and prevents spills.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your facility's Central Accumulation Area (CAA). This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.

  • Segregate by Hazard: Within the storage area, ensure the container is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[13]

IV. Final Disposal and Transport

  • Contact Your EHS Office: The operational endpoint for laboratory personnel is to contact your institution's EHS department to arrange for a waste pickup. They are the experts in managing the final stages of the disposal process.

  • Professional Management: Your EHS department will work with a licensed hazardous waste transporter to ship the material.[2] The entire process is tracked using a Uniform Hazardous Waste Manifest, which documents the waste's journey from your lab to its final destination.[2][9]

  • Method of Destruction: For halogenated organic compounds like 5-Bromoisoquinoline-8-carbaldehyde, the preferred and most environmentally sound disposal method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] This process ensures the complete thermal destruction of the molecule, preventing its release into the environment.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Bromoisoquinoline-8-carbaldehyde.

G Figure 1: Disposal Workflow for 5-Bromoisoquinoline-8-carbaldehyde A Waste Generated (Residual solid, contaminated items) B Hazard Assessment (Review SDS & GHS Profile) A->B Step 1 C Segregation & Containerization - Use designated 'Halogenated Waste' container - Label: 'Hazardous Waste' + Chemical Name B->C Step 2 D On-Site Accumulation (Closed container in designated SAA) C->D Step 3 E Schedule Pickup (Contact Institutional EHS Office) D->E Step 4 F Manifest & Transport (Managed by EHS & Licensed Transporter) E->F EHS Action G Final Disposal (High-Temperature Incineration at TSDF) F->G Final Step

Sources

Handling

Personal protective equipment for handling 5-Bromoisoquinoline-8-carbaldehyde

As a Senior Application Scientist, I approach the handling of 5-Bromoisoquinoline-8-carbaldehyde (CAS: 943847-30-1) not merely as a routine compliance exercise, but as an application of mechanistic risk mitigation. For r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 5-Bromoisoquinoline-8-carbaldehyde (CAS: 943847-30-1) not merely as a routine compliance exercise, but as an application of mechanistic risk mitigation. For researchers and drug development professionals, understanding why a specific safety protocol is required is just as critical as knowing what the protocol is.

This compound is a halogenated heterocyclic aldehyde. At the molecular level, aldehydes are highly reactive electrophiles that can form Schiff bases with primary amines in proteins and cross-link DNA, presenting significant 1[1]. Furthermore, the addition of the bromine atom at the 5-position significantly increases the molecule's lipophilicity. This structural feature enhances its ability to penetrate the stratum corneum of the skin and cellular membranes, turning a standard irritant into a systemic hazard[2]. Standard baseline laboratory PPE is insufficient for this profile; we must employ a targeted, defense-in-depth strategy.

Quantitative Hazard & Specification Profile

To establish a baseline for our operational controls, we must first quantify the physical and regulatory parameters of the workspace and the chemical.

ParameterData / SpecificationOperational Implication & Causality
Molecular Weight 236.06 g/mol Moderate mass; fine powders pose an inhalation and ocular risk during transfer operations.
Vapor Pressure Low (Solid at RT)Primary airborne risk is particulate aerosolization, not vapor, unless the compound is heated or dissolved in a volatile solvent.
Fume Hood Face Velocity 80 - 100 fpmMinimum required airflow to ensure the containment of aerosolized particulates and solvent vapors[3].
Glove Thickness (Inner) 4 - 6 mil NitrileProvides baseline dexterity and immediate splash protection[4].
EPA Waste Code F001 / F002Strict segregation is required for halogenated solvent mixtures to prevent exothermic reactions and regulatory violations[5].

Mechanistic PPE Selection: The Causality of Defense

Every piece of Personal Protective Equipment (PPE) chosen for handling 5-Bromoisoquinoline-8-carbaldehyde serves a specific mechanistic purpose.

  • Hand Protection (Double Gloving): You must wear a 4-6 mil nitrile inner glove and a neoprene or butyl rubber outer glove. Causality: Nitrile degrades rapidly upon exposure to many organic solvents (like dichloromethane or DMF) used to dissolve halogenated aromatics. If the outer glove is breached by a solvent carrying this lipophilic compound, the inner glove acts as a critical temporal buffer, allowing you the necessary seconds to safely doff the compromised layer before dermal absorption occurs[4].

  • Eye/Face Protection: ANSI Z87.1-compliant safety goggles (not standard safety glasses) are mandatory[6]. Causality: Aldehydes cause immediate and severe corneal damage upon contact due to rapid protein cross-linking. Standard safety glasses with side shields do not prevent fine aerosol deposition or vapor intrusion.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging into the compound and eliminate the exposed skin gap between the glove and the sleeve, a common site for accidental dermal exposure.

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood. If engineering controls fail or are unavailable, a NIOSH-approved half-face respirator with organic vapor (OV) and P100 particulate cartridges is required to prevent inhalation of electrophilic dust[7].

Self-Validating Operational Protocol

A self-validating protocol ensures the system inherently checks itself for failure before the operator is exposed to risk. Follow this step-by-step methodology when handling 5-Bromoisoquinoline-8-carbaldehyde.

Step 1: Engineering Control Verification

  • Action: Check the fume hood certification date. Before opening the chemical, hold a Kimwipe at the bottom edge of the sash to verify inward airflow.

  • Validation: The tissue must pull steadily inward. If it flutters erratically or blows outward, the containment is compromised. Abort the operation.

Step 2: PPE Donning & Integrity Check

  • Action: Don the FR lab coat, safety goggles, and inner nitrile gloves (pulling them over the knit cuffs). Don the outer neoprene gloves.

  • Validation: Perform a manual inflation test (trapping air in the glove and squeezing) on the outer gloves to check for microscopic pinhole leaks prior to handling the chemical.

Step 3: Static Mitigation & Chemical Transfer

  • Action: Place the chemical container on an anti-static weighing boat inside the hood. Use a grounded stainless-steel spatula to minimize the static dispersion of the powder.

  • Validation: Observe the powder's behavior upon opening. If static cling causes the powder to "jump" or repel from the spatula, pause immediately and use an anti-static ionizer gun on the workspace before proceeding.

Step 4: Decontamination & Doffing

  • Action: Wipe down the exterior of the closed chemical container and the spatula with a solvent-dampened wipe (e.g., 70% isopropanol), followed by a dry wipe. Remove the outer gloves inside the hood and dispose of them. Remove the inner gloves only after your hands have exited the hood workspace.

  • Validation: Visually inspect the work area and your inner gloves for any residual yellow/white powder. Swab the area with a fresh wipe to confirm total decontamination.

PPE_Workflow Step1 1. Engineering Controls Verify 80-100 fpm Airflow Step2 2. PPE Donning Double Gloves & Goggles Step1->Step2 Airflow Validated Step3 3. Static Mitigation Ionize Weighing Area Step2->Step3 PPE Inspected Step4 4. Chemical Handling Transfer 5-Bromoisoquinoline... Step3->Step4 Static Neutralized Step5 5. Decontamination Solvent Wipe-Down Step4->Step5 Transfer Complete Step6 6. Waste Segregation EPA Halogenated Waste Step5->Step6 Surfaces Cleaned

Workflow for the self-validating handling and disposal of halogenated aldehydes.

EPA-Compliant Disposal Plan

Because 5-Bromoisoquinoline-8-carbaldehyde contains a halogen (bromine), any waste generated during its handling is subject to strict environmental regulations. Mixing incompatible materials can dramatically raise disposal costs and trigger dangerous chemical reactions[8].

  • Solid Waste: Empty vials, contaminated outer gloves, and Kimwipes used for decontamination must be placed in a clearly labeled, puncture-resistant container designated specifically for "Hazardous Solid Waste - Halogenated Organics."

  • Liquid Waste: If the compound is dissolved in a solvent for an assay or reaction, the resulting liquid waste falls under EPA hazardous waste codes (e.g., F001 or F002 for spent halogenated solvents)[5].

  • Segregation Rule: Never mix halogenated liquid waste with non-halogenated waste streams (such as pure acetone or ethanol). Ensure the liquid waste carboy is kept in secondary containment and is properly vented to prevent pressure buildup from reactive aldehyde byproducts.

References

  • Aldehyde-Associated Mutagenesis Current State of Knowledge , Chemical Research in Toxicology - ACS Publications.1

  • Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health , PubMed - NIH. 2

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN , Occupational Safety and Health Administration (OSHA). 3

  • Working with Chemicals - Prudent Practices in the Laboratory , NCBI Bookshelf - NIH. 4

  • EPA HAZARDOUS WASTE CODES , Environmental Protection Agency (EPA). 5

  • Personal Protective Equipment (PPE) Selection , USC Environmental Health & Safety. 6

  • Guidelines for Solvent Waste Recycling & Disposal , AllSource Environmental. 8

  • Chemical Hazards and Toxic Substances - Overview , Occupational Safety and Health Administration (OSHA). 7

Sources

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